molecular formula C12H16F3N B1217885 Fenfluramine CAS No. 458-24-2

Fenfluramine

Numéro de catalogue B1217885
Numéro CAS: 458-24-2
Poids moléculaire: 231.26 g/mol
Clé InChI: DBGIVFWFUFKIQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fenfluramine is a compound that has been utilized historically as a short-term adjunct to diet management for obesity due to its anorectic activity. It is believed to exert its effects primarily through an impact on the appetite control centers in the hypothalamus, enhancing glucose uptake into skeletal muscle, which may be beneficial in diabetes mellitus, particularly in maturity-onset obese diabetics not adequately controlled by diet alone (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Synthesis Analysis

While specific details on the chemical synthesis of this compound are not covered in the provided literature, the compound's development and application in clinical settings emphasize its pharmacological synthesis tailored to affect serotonin and, potentially, other neurotransmitter systems. Notably, this compound and its metabolites interact with serotonin transporters to release serotonin from neurons, highlighting its chemically engineered properties to modulate neurotransmitter activity for therapeutic purposes (Rothman, Clark, Partilla, & Baumann, 2003).

Molecular Structure Analysis

This compound's molecular structure is significant for its pharmacological effects, including interactions with monoamine transporters and receptors. It is an amphetamine analog, suggesting a core phenethylamine structure with modifications that confer its unique activity profile, particularly its potent substrates for serotonin and norepinephrine transporters. This structural configuration underlies its mechanism of action, including serotonin release and potential effects on norepinephrine and dopamine levels in the cortex (Rothman et al., 2003).

Chemical Reactions and Properties

The chemical reactions and properties of this compound are intricately linked to its interaction with neurotransmitter systems. Its ability to release serotonin, as well as norepinephrine, is a critical aspect of its pharmacological profile. The compound's amphetamine-like structure contributes to its properties, such as the release of serotonin from vesicular storage and modulation of serotonin transporter function, which are central to its appetite-suppressant and potential therapeutic effects in other conditions (Definitions, 2020).

Physical Properties Analysis

The literature does not provide specific details on the physical properties of this compound, such as its solubility, melting point, or stability under various conditions. However, its effectiveness and pharmacokinetic profile suggest that it has been optimized for oral administration and systemic absorption, characteristics that are crucial for its clinical application in obesity management and potential utility in other disorders.

Chemical Properties Analysis

This compound's chemical properties, including its interactions with serotonin 5-HT receptors and its effects on neurotransmitter release, are central to its pharmacological effects. The modification of its core structure to enhance its selectivity and potency for serotonin receptors, and potentially other targets, underscores the importance of its chemical properties in mediating its therapeutic actions (Welch & Lim, 2007).

Applications De Recherche Scientifique

Traitement des encéphalopathies épileptiques

La fenfluramine a été réaffectée pour le traitement des crises associées aux syndromes de Dravet et de Lennox–Gastaut . Ce sont des formes sévères d'épilepsie qui ne répondent souvent pas aux médicaments antiépileptiques (MAE) traditionnels. L'efficacité de la this compound pour réduire la fréquence des crises dans ces conditions a été confirmée par des essais cliniques .

Recherche neuropharmacologique

En tant que dérivé de l'amphétamine, la this compound favorise la libération et bloque la recapture de la sérotonine dans le cerveau . Cette action présente un intérêt majeur en neuropharmacologie, où les chercheurs étudient ses effets sur diverses voies neurologiques et ses applications potentielles dans d'autres troubles neurologiques.

Suppression de l'appétit et recherche sur l'obésité

Initialement introduite comme coupe-faim, la capacité de la this compound à influencer les niveaux de sérotonine en fait un sujet d'étude en recherche sur l'obésité. Ses effets sur l'appétit et la satiété sont précieux pour comprendre et traiter potentiellement les conditions liées à l'obésité .

Études sur la sécurité cardiovasculaire

Bien que la this compound ait des avantages thérapeutiques, elle a également été associée à des problèmes cardiovasculaires dans le passé. Les recherches actuelles se concentrent sur la compréhension du profil de sécurité cardiovasculaire de la this compound, en particulier lorsqu'elle est utilisée à long terme dans des conditions chroniques comme l'épilepsie .

Développement de nouveaux médicaments antiépileptiques

Les propriétés antiépileptiques inattendues de la this compound ont ouvert de nouvelles voies pour le développement de MAE. Son mécanisme d'action sert de modèle pour créer de nouveaux médicaments qui peuvent cibler des voies similaires avec des profils d'efficacité et de sécurité améliorés .

Neurologie pédiatrique et amélioration de la qualité de vie

En neurologie pédiatrique, la this compound s'est montrée prometteuse pour améliorer la qualité de vie des enfants atteints de troubles épileptiques sévères en réduisant la fréquence et la gravité des crises . La recherche continue d'évaluer ses effets à long terme sur les résultats du développement.

Mécanisme D'action

Target of Action

Fenfluramine is a phenethylamine that is structurally similar to serotonin . Its primary targets are the serotonin receptors and the sigma-1 receptors . These receptors play a crucial role in neurotransmission, and their modulation by this compound makes it effective in treating pharmacoresistant seizures .

Mode of Action

This compound acts as a serotonin releasing agent , an agonist of the serotonin 5-HT2 receptors , and a sigma-1 receptor positive modulator . It increases extracellular serotonin levels, which in turn activates 5-HT receptors . The exact mechanism of action in the treatment of seizures is unknown, but it may involve increased activation of certain serotonin receptors and the sigma-1 receptor .

Biochemical Pathways

This compound affects the balance between excitatory (glutamatergic) and inhibitory (γ-aminobutyric acid [GABA]-ergic) neural networks . It modulates serotonergic and sigma-1-related pathways at the synaptic level . Ancillary roles for GABA neurotransmission, noradrenergic neurotransmission, and the endocrine system (especially such progesterone derivatives as neuroactive steroids) have also been described .

Pharmacokinetics

This compound is rapidly absorbed with a bioavailability of approximately 68-74% . It has a steady-state T max of between four and five hours . After oral ingestion in healthy volunteers, this compound’s volume of distribution is 11.9 L/kg, and plasma protein binding is 50% .

Result of Action

The molecular and cellular effects of this compound’s action involve the modulation of neurotransmission, leading to an increase in extracellular serotonin levels and the activation of 5-HT and sigma-1 receptors . This modulation is believed to be effective in treating pharmacoresistant seizures .

Safety and Hazards

Fenfluramine can cause serious side effects on your heart and lungs. Users are advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is also associated with valvular heart disease (VHD) and pulmonary arterial hypertension (PAH) .

Orientations Futures

Future directions in treatment include expanding genetic testing with the potential for gene therapy and continuously improving surgical options with the goal to prevent progression to DEE-SSW . The FDA has also approved an expanded indication of Fenfluramine to treat seizures in Lennox-Gastaut syndrome (LGS) in individuals age 2 years or more .

Propriétés

IUPAC Name

N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGIVFWFUFKIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

404-82-0 (hydrochloride)
Record name Fenfluramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4023044
Record name Fenfluramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

108-112, 108-112 °C at 12 mm Hg
Record name Fenfluramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00574
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FENFLURAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Dravet syndrome is a complex pediatric encephalopathy characterized by recurrent pharmacoresistant seizures of variable type, delayed development, and in many cases, impairment in speech, language, gait, and other neurocognitive functions. Despite substantial variation in presentation and severity, roughly 80% of patients with Dravet syndrome have mutations in the _SCN1A_ gene, which encodes the alpha subunit of a voltage-gated sodium channel (Nav1.1). This channel is predominantly localized in inhibitory GABAergic interneurons as well as in excitatory pyramidal neurons; it is thought that dysfunction of neurotransmission regulation results in the seizures and other corresponding symptoms of Dravet syndrome. Various _in vitro_ and _in vivo_ studies have demonstrated that fenfluramine is capable of acting as an agonist of multiple serotonin receptors including 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT2C, as well as a σ1 receptor antagonist. This is at least partly because fenfluramine, as well as its active metabolite norfenfluramine, can act on sodium-dependent serotonin transporters (SERTs) to reverse transport direction and thereby increase extracellular serotonin levels. However, work in animal models of Dravet syndrome suggest that only the modulation of 5-HT1D, 5-HT2C, σ1, and possibly 5-HT2A receptors of fenfluramine result in the anti-epileptiform activity. Interestingly, 5-HT2B receptor agonism, which had previously been associated with cardiac valvulopathy, is not anticipated to have any therapeutic value in Dravet syndrome. Although the exact mechanism by which stimulation/inhibition of various receptors leads to the observed therapeutic benefit is unclear, it is hypothesized to be two-fold. Stimulation of 5-HT1D and 5-HT2C may result in increased GABAergic neurotransmission, while σ1 receptor antagonism may help to modulate responses to _N_-methyl-D-aspartate (NMDA)., The exact mechanism of action of fenfluramine has not been clearly defined. Results of animal studies indicate that its appetite-inhibiting may result from stimulation of the ventromedial nucleus of the hypothalamus. The mechanism by which this stimulation is mediated has not yet been determined. Although fenfluramine is used in the treatment of obesity as an anorexigenic, it has not been firmly established that the pharmacologic action is principally one of appetite suppression; other CNS actions and/or metabolic effects may be involved. ... Cardiovascular and autonomic effects produced by fenfluramine in animals appear to be qualitatively similar to those of amphetamine, but as a pressor agent it is 10-20 times less potent than dextroamphetamine. Some clinical studies have shown fenfluramine to have hypotensive effects in obese hypertensive patients. EEG studies, both awake and during sleep, show fenfluramine to be qualitatively different from amphetamine and other amphetamine congeners and suggest that fenfluramine may be more similar to sedative psychotherapeutic drugs rather than CNS or cerebral stimulants. There is some evidence that fenfluramine interferes with CNS pathway which regulate the release of human growth hormone., The neurochemical mechanisms by which drugs acting on central serotoninergic system modify feeding were reviewed. Fenfluramine, a clinically effective appetite suppressant, releases serotonin from nerve terminals and inhibits its reuptake, and considerable evidence suggests that these effects mediate its anorectic activity. The D isomer of fenfluramine is particularly specific in affecting serotonin mechanisms and causing anorexia. Transmitters other than serotonin such as acetylcholine, catecholamines and GABA are also affected by systemic administration of fenfluramine, but some of these effects are secondary to fenfluramine's action on serotoninergic mechanisms. Moreover, there is no evidence that these brain substances are involved in fenfluramine's ability to cause anorexia. Several studies with drugs affecting different serotonin mechanisms such as release and uptake or mimicking the action of serotonin at post-synaptic receptors suggest that increase serotonin release and direct stimulation of postsynaptic receptors are the most effective mechanisms for causing depression of food intake, although inhibition of serotonin uptake may also contribute in appropriate conditions. Development of serotonin receptor hyposensitivity and, in some instances, decreased serotonin levels may lead to tolerance to the anorectic activity of drugs enhancing serotonin transmission, the degree of this depending critically on the type of effect on serotonin mechanisms and intensity and duration of serotonin receptor activation. Recent evidence suggests that a decrease in serotonin function causes stimulation of feeding. This may lead to development of new strategies for the treatment of clinical anorexias.
Record name Fenfluramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00574
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FENFLURAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS RN

458-24-2
Record name Fenfluramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=458-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenfluramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenfluramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00574
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenfluramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenfluramine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENFLURAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DS058H2CF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FENFLURAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

160-170, Crystals from ethanol and ether; mp: 166 °C /Hydrochloride/, Crystals from ethyl acetate; mp: 160-161 °C /dextro-Fenfluramine hydrochloride/, Crystals from ethyl acetate; mp: 160-161 °C /levo-Fenfluramine hydrochloride/
Record name Fenfluramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00574
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FENFLURAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenfluramine
Reactant of Route 2
Reactant of Route 2
Fenfluramine
Reactant of Route 3
Fenfluramine
Reactant of Route 4
Reactant of Route 4
Fenfluramine
Reactant of Route 5
Reactant of Route 5
Fenfluramine
Reactant of Route 6
Reactant of Route 6
Fenfluramine

Q & A

Q1: What is the primary mechanism of action of fenfluramine?

A1: this compound, a substituted amphetamine, acts as an indirect agonist of serotonin (5-hydroxytryptamine, 5-HT) receptors. [, , ] This means it doesn't directly bind to these receptors but enhances serotonin signaling. It accomplishes this by primarily promoting the release of serotonin from nerve terminals and, to a lesser extent, blocking its reuptake. [, , , ]

Q2: Does this compound affect other neurotransmitters?

A2: While primarily targeting the serotonergic system, research indicates that this compound can also affect dopamine and norepinephrine systems in the brain, albeit to a lesser extent. [, ] Studies have shown both short-term increases and decreases in dopamine and its metabolites following this compound administration. [] Norepinephrine levels were also found to decrease, but only at higher doses of this compound. []

Q3: Which serotonin receptor subtypes are most relevant to this compound's effects?

A3: Studies utilizing rat models suggest that the 5-HT2C receptor subtype plays a key role in mediating this compound's discriminative stimulus effects. [] Additionally, there is evidence indicating a potential contribution from the 5-HT2A receptor subtype to these effects. []

Q4: How does the metabolite of this compound, northis compound, contribute to its effects?

A4: Northis compound is the active metabolite of this compound and exhibits its own pharmacological activity. [, , ] Similar to this compound, northis compound increases serotonin levels in the brain, though it may have a different potency and duration of action. [, , , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C11H16F3N and a molecular weight of 231.25 g/mol.

Q6: Is there a difference in activity between the enantiomers of this compound?

A6: Yes, the two enantiomers of this compound (d-fenfluramine and l-fenfluramine) exhibit different pharmacological profiles. Research suggests that d-fenfluramine might be a more potent and selective serotonin releaser with potentially fewer side effects compared to the racemic mixture. [, , ]

Q7: How is this compound absorbed and metabolized in the body?

A7: this compound is rapidly absorbed after oral administration. [] It is primarily metabolized in the liver to its active metabolite, northis compound, through N-dealkylation. [, ] Both this compound and northis compound are further metabolized and excreted mainly in the urine. []

Q8: Are there significant species differences in this compound metabolism?

A8: Yes, studies have shown substantial species differences in the metabolism of this compound. Notably, humans tend to have more efficient deamination of both this compound and northis compound into polar, inactive metabolites compared to other species like rats, dogs, and mice. [] This results in lower plasma levels of northis compound in humans relative to the other species. []

Q9: How do plasma levels of this compound and northis compound correlate with its anorectic effects in rats?

A9: Research indicates a relationship between blood levels of this compound and northis compound and the drug's anorectic effects in rats. [] Specifically, higher blood levels of these compounds were associated with a greater reduction in food intake in these animals. []

Q10: What was this compound initially approved to treat?

A10: this compound was initially approved as an appetite suppressant for the short-term management of obesity. [, , ] It was typically prescribed in conjunction with a comprehensive weight loss program that included diet and exercise modifications. []

Q11: Why was this compound withdrawn from the market?

A11: Despite its efficacy in promoting weight loss, this compound, particularly when used in combination with phentermine ("Fen-Phen"), was withdrawn from the market due to an increased risk of serious cardiovascular side effects, particularly valvular heart disease and primary pulmonary hypertension. [, , , , ]

Q12: Is there evidence supporting the use of this compound in any other conditions?

A12: Emerging research suggests that low-dose this compound might have potential as an adjunctive therapy for certain drug-resistant epilepsy syndromes, such as Dravet syndrome. [, ] Early clinical observations and controlled trials have shown promising results in reducing seizure frequency in these patients. [, ]

Q13: What are the primary safety concerns associated with this compound use?

A13: The most serious safety concerns linked to this compound are valvular heart disease and primary pulmonary hypertension. [, , , , ] The risk of these cardiovascular complications appears to be dose- and duration-dependent and was predominantly observed with the this compound-phentermine combination. [, , , ]

Q14: What are potential areas for future research related to this compound?

A14: Further investigations into the precise mechanisms underlying this compound-induced valvular heart disease and pulmonary hypertension are crucial. [] Additional research is needed to determine the long-term safety and efficacy of low-dose this compound in treating epilepsy, particularly in Dravet syndrome. [] Exploring alternative drug delivery systems and identifying biomarkers for patient stratification could help mitigate risks and improve treatment outcomes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.